molecular formula C15H14N4O3 B14548338 2-(1,2-Dimethylhydrazinyl)-4-(5-nitrofuran-2-yl)quinoline CAS No. 62308-43-4

2-(1,2-Dimethylhydrazinyl)-4-(5-nitrofuran-2-yl)quinoline

Cat. No.: B14548338
CAS No.: 62308-43-4
M. Wt: 298.30 g/mol
InChI Key: LZXITMBKAGMTDY-UHFFFAOYSA-N
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Description

2-(1,2-Dimethylhydrazinyl)-4-(5-nitrofuran-2-yl)quinoline is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Dimethylhydrazinyl)-4-(5-nitrofuran-2-yl)quinoline typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Nitro Group: Nitration of the furan ring can be performed using a mixture of concentrated nitric and sulfuric acids.

    Attachment of the Hydrazinyl Group: The hydrazinyl group can be introduced through a reaction with hydrazine derivatives under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction of the nitro group to an amine group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Oxides of the hydrazinyl group.

    Reduction: Amino derivatives of the nitrofuran ring.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-(1,2-Dimethylhydrazinyl)-4-(5-nitrofuran-2-yl)quinoline may have applications in various fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: May be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(1,2-Dimethylhydrazinyl)-4-(5-nitrofuran-2-yl)quinoline would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might interfere with bacterial cell wall synthesis or protein function. Molecular targets could include enzymes or receptors involved in these pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1,2-Dimethylhydrazinyl)-4-(5-nitrofuran-2-yl)pyridine: Similar structure but with a pyridine ring instead of quinoline.

    2-(1,2-Dimethylhydrazinyl)-4-(5-nitrofuran-2-yl)benzene: Similar structure but with a benzene ring instead of quinoline.

Uniqueness

2-(1,2-Dimethylhydrazinyl)-4-(5-nitrofuran-2-yl)quinoline is unique due to the presence of both the quinoline and nitrofuran moieties, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

62308-43-4

Molecular Formula

C15H14N4O3

Molecular Weight

298.30 g/mol

IUPAC Name

1,2-dimethyl-1-[4-(5-nitrofuran-2-yl)quinolin-2-yl]hydrazine

InChI

InChI=1S/C15H14N4O3/c1-16-18(2)14-9-11(10-5-3-4-6-12(10)17-14)13-7-8-15(22-13)19(20)21/h3-9,16H,1-2H3

InChI Key

LZXITMBKAGMTDY-UHFFFAOYSA-N

Canonical SMILES

CNN(C)C1=NC2=CC=CC=C2C(=C1)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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